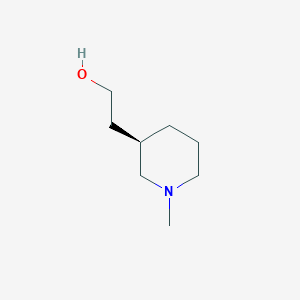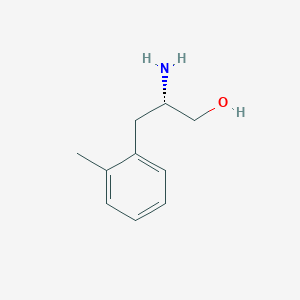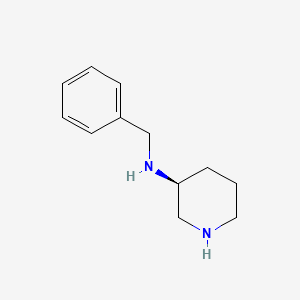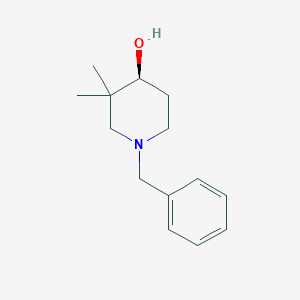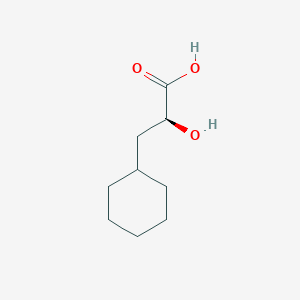
(S)-a-Hydroxy-cyclohexanepropanoic acid
Overview
Description
(S)-a-Hydroxy-cyclohexanepropanoic acid is a chiral organic compound that belongs to the family of alpha-hydroxy acids It is characterized by the presence of a cyclohexyl group attached to the alpha carbon of lactic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-Hydroxy-cyclohexanepropanoic acid typically involves the enantioselective reduction of cyclohexyl pyruvic acid. This can be achieved using chiral catalysts or enzymes that facilitate the reduction process while maintaining the desired stereochemistry. Common reagents used in this synthesis include hydrogen gas and chiral catalysts such as Rhodium or Ruthenium complexes.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes using microorganisms or enzymes that can selectively reduce cyclohexyl pyruvic acid to the desired product. These methods are favored due to their high selectivity, efficiency, and environmentally friendly nature. The fermentation process is typically carried out under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-a-Hydroxy-cyclohexanepropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Cyclohexyl pyruvic acid or cyclohexyl acetic acid.
Reduction: Cyclohexyl ethanol.
Substitution: Cyclohexyl halides or cyclohexyl amines.
Scientific Research Applications
(S)-a-Hydroxy-cyclohexanepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (S)-a-Hydroxy-cyclohexanepropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as lactate dehydrogenase, which catalyzes its conversion to pyruvate. This conversion plays a crucial role in metabolic pathways, including glycolysis and the citric acid cycle. Additionally, its chiral nature allows it to interact selectively with other chiral molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: The parent compound of (S)-a-Hydroxy-cyclohexanepropanoic acid, widely used in food, pharmaceutical, and cosmetic industries.
Cyclohexyl Acetic Acid: Similar in structure but lacks the hydroxyl group, leading to different chemical properties and applications.
Cyclohexyl Pyruvic Acid: A precursor in the synthesis of this compound, with distinct reactivity due to the presence of a keto group.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group and a chiral center, which imparts specific stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHUKKRNWMPXKB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



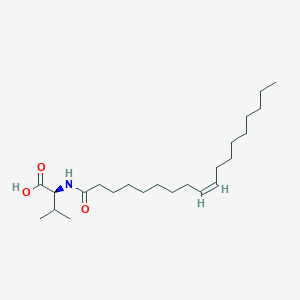
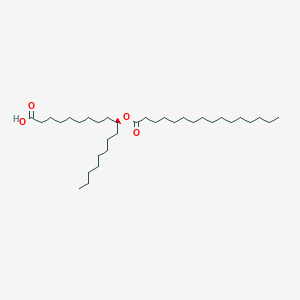
![(8S)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B8059169.png)

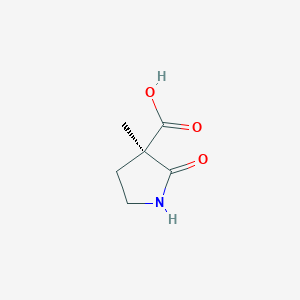
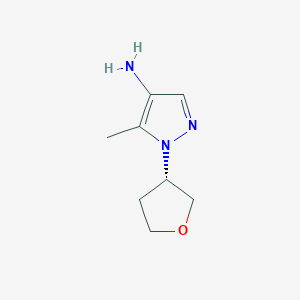
![(6S)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B8059202.png)
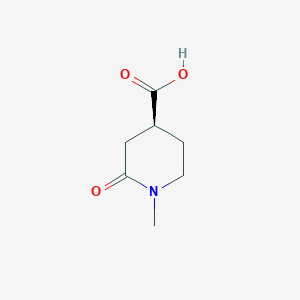
![[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanamine](/img/structure/B8059213.png)
